

# Solubility Profile of (S)-3-(Boc-amino)pyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: (S)-3-(Boc-amino)pyrrolidine

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(S)-3-(tert-butoxycarbonylamino)pyrrolidine, a chiral pyrrolidine derivative, is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery and development is significantly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the available solubility data for **(S)-3-(Boc-amino)pyrrolidine**, alongside detailed experimental protocols for its determination.

## Quantitative Solubility Data

Precise quantitative solubility data for **(S)-3-(Boc-amino)pyrrolidine** in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources. The following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values for their specific applications and solvent systems.

Solvent	Chemical Formula	Molar Mass (g/mol)	Boiling Point (°C)	Polarity (Dielectric Constant)	Solubility	Temperature (°C)
Chloroform	CHCl <sub>3</sub>	119.38	61.2	4.81	Slightly Soluble[1][2][3]	Not Specified
Methanol	CH <sub>3</sub> OH	32.04	64.7	32.7	Slightly Soluble[1][2][3]	Not Specified
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	78.13	189	46.7	≥ 100 mg/mL[4]	Not Specified
Water	H <sub>2</sub> O	18.02	100	80.1	Soluble[1][2][3][5][6]	Not Specified
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07	78.37	24.5	Data Not Available	Not Specified
Isopropanol	C <sub>3</sub> H <sub>8</sub> O	60.1	82.6	19.9	Data Not Available	Not Specified
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	77.1	6.02	Data Not Available	Not Specified
Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	41.05	81.6	37.5	Data Not Available	Not Specified
Toluene	C <sub>7</sub> H <sub>8</sub>	92.14	110.6	2.38	Data Not Available	Not Specified
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	39.6	9.08	Data Not Available	Not Specified

## Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of **(S)-3-(Boc-amino)pyrrolidine**.

## Protocol 1: Qualitative Solubility Determination

This method is used for rapid screening of solubility in various solvents.

Materials:

- **(S)-3-(Boc-amino)pyrrolidine**
- A selection of organic solvents (e.g., as listed in the table above)
- Small test tubes (e.g., 13x100 mm)
- Vortex mixer
- Spatula
- Milligram scale

Procedure:

- Weigh approximately 25 mg of **(S)-3-(Boc-amino)pyrrolidine** and place it into a small test tube.
- Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.
- After each addition, cap the test tube and vortex vigorously for 30 seconds.
- Visually inspect the solution for any undissolved solid.
- Classify the solubility based on the following criteria:
  - Very Soluble: Dissolves completely after the first 0.25 mL addition.
  - Soluble: Dissolves completely after the addition of 0.75 mL.

- Slightly Soluble: Some solid remains undissolved after the addition of 0.75 mL, but some dissolution is observed.
- Insoluble: No apparent dissolution of the solid.

## Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Materials:

- **(S)-3-(Boc-amino)pyrrolidine**
- Selected organic solvent
- Scintillation vials or other sealable glass containers
- Orbital shaker with temperature control
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes

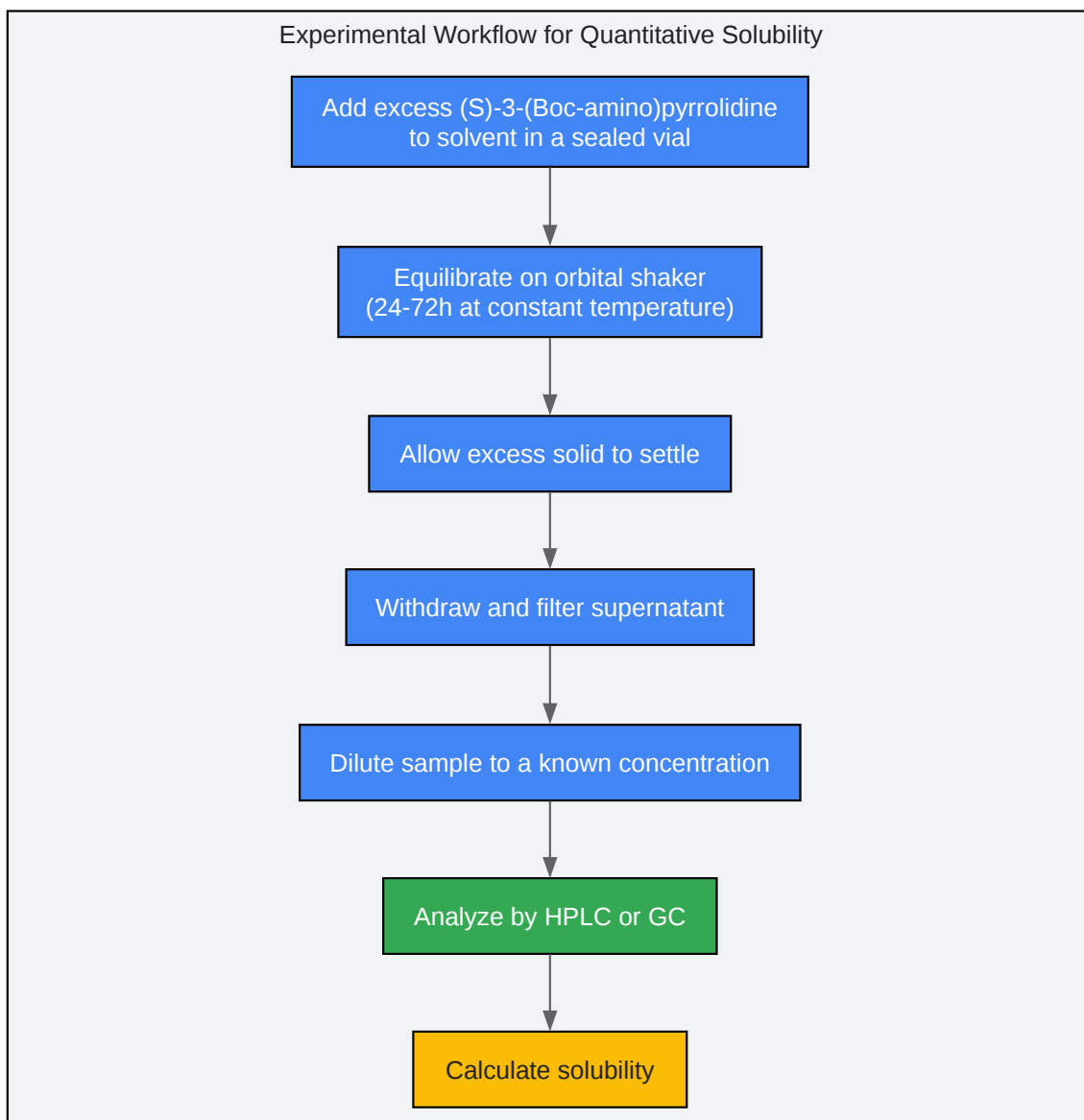
Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **(S)-3-(Boc-amino)pyrrolidine** to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
- Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

- Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium has been reached.
- After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
- Filter the withdrawn sample through a syringe filter into a clean vial.
- Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of **(S)-3-(Boc-amino)pyrrolidine**.
- Calculate the solubility in units such as mg/mL or g/100mL.

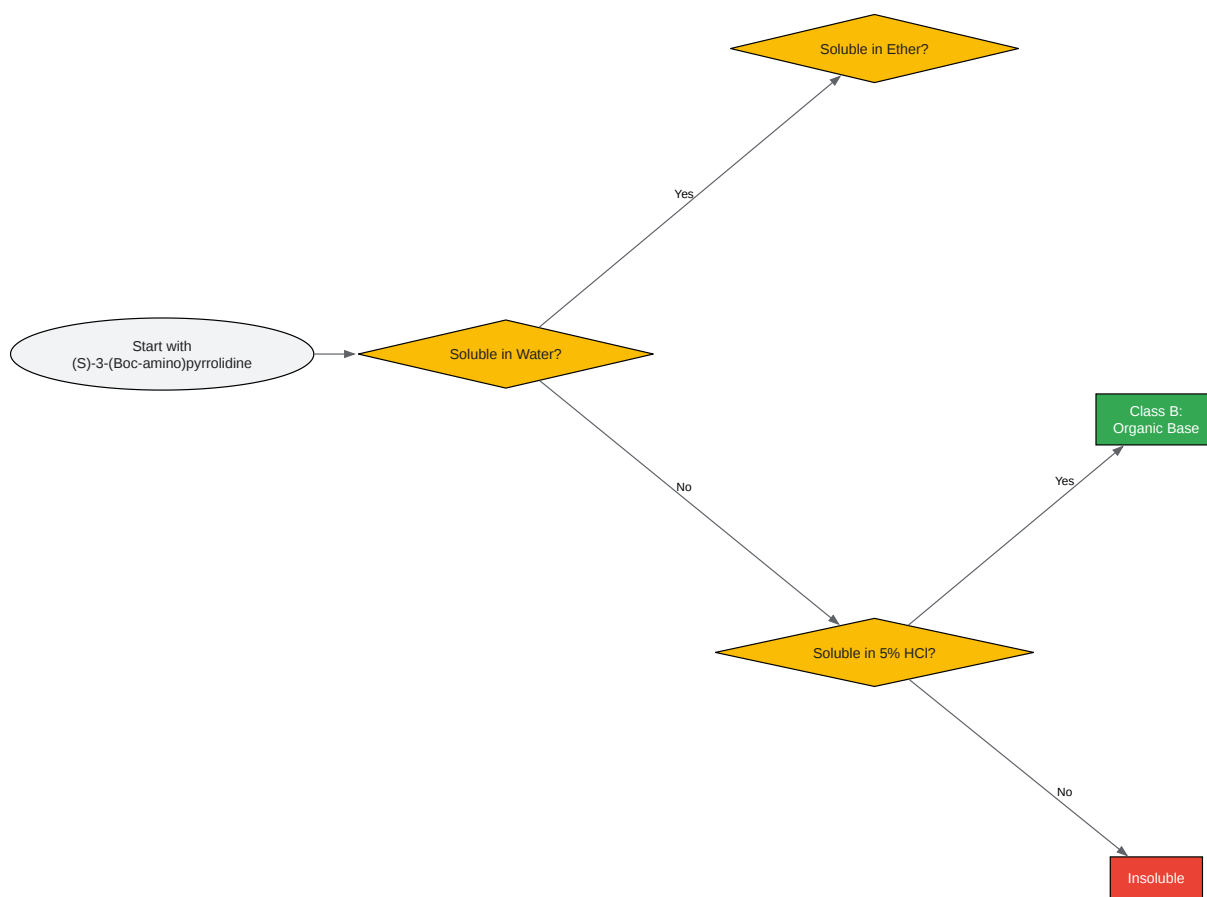
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for solubility determination and the logical classification of the compound based on its solubility.



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Caption: Workflow for quantitative solubility determination.



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Caption: Logical diagram for amine solubility classification.

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